![molecular formula C8H11NO B2521384 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile CAS No. 2287285-99-6](/img/structure/B2521384.png)

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

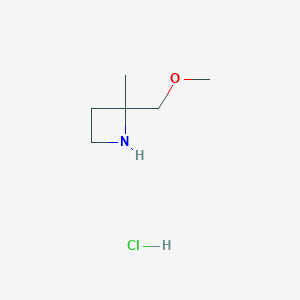

“2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile” is a chemical compound with the CAS Number: 2287285-99-6 . It has a molecular weight of 137.18 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2,4-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

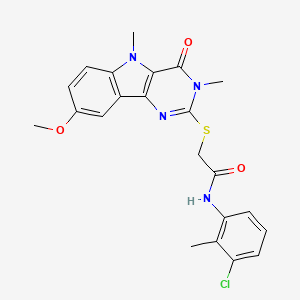

Medicinal Chemistry and Drug Development

Neurological Disorders::- Ischemic Stroke Treatment : Recent research has identified this compound as a potential candidate for treating ischemic stroke. Specifically, it acts as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses within the central nervous system . Further studies are needed to validate its efficacy and safety.

作用機序

Target of Action

The primary target of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is the Interleukin receptor-associated kinase 4 (IRAK4). IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile acts as a potent, selective, and central nervous system-penetrant IRAK4 inhibitor . The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury initiates signaling through the IRAK4 pathway. This compound can inhibit this signaling, preventing a feed-forward inflammatory loop that can ultimately hinder patient recovery .

Biochemical Pathways

The compound affects the IRAK4 pathway, which is a part of the innate immune system. This pathway regulates the production of inflammatory cytokines and chemokines. By inhibiting IRAK4, the compound can prevent the production of these inflammatory substances, thereby reducing inflammation .

Pharmacokinetics

The compound has excellent absorption, distribution, metabolism, and excretion (ADME) properties . It is also central nervous system-penetrant, which means it can cross the blood-brain barrier and exert its effects in the brain .

Result of Action

The inhibition of the IRAK4 pathway by 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile can lead to a reduction in inflammation. This can be particularly beneficial in conditions such as stroke or traumatic brain injury, where inflammation can hinder recovery .

特性

IUPAC Name |

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFRLPZZQYCOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(CO2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)

![N-(2-cyclohexyl-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2521316.png)

![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)

![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)